molecular formula C21H16ClFN4O B2401307 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 305862-70-8

6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2401307
CAS No.: 305862-70-8
M. Wt: 394.83
InChI Key: FWGOLAVNZLXTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C21H16ClFN4O and its molecular weight is 394.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Building Blocks and Heterocyclic Compounds

The compound is a key ingredient in the synthesis of various biologically active heterocycles. It serves as a building block for creating complex heterocyclic systems, often incorporated with pyrimidinone, oxazinone, iminopyrimidine, and other heterocyclic moieties. These compounds have been characterized using techniques such as FT-IR, NMR, mass spectroscopy, and elemental analysis. Additionally, derivatives of this compound have shown potent antimicrobial activities (El-ziaty et al., 2018).

Antimicrobial Agents

Novel classes of pyrazolopyranooxazines and pyrimidinones synthesized from the compound have displayed significant antimicrobial properties. These compounds were synthesized through acylation steps followed by ammonolysis, and the antimicrobial efficacy was established through screenings (El-ziaty et al., 2016).

Antitumor and Antimicrobial Agents

A series of pyrazolo-N-glycoside derivatives, pyrazolopyranopyrimidine, and C-glycoside of pyrazolopyranotriazolo-pyrimidine derivatives have been synthesized starting from this compound. These have shown promising results in vitro for antitumor evaluation against human cancer cell lines and exhibited high activity towards Gram-negative and Gram-positive bacteria (Hafez & El-Gazzar, 2015).

Scaffold for Heterocyclic Compounds

The compound is utilized as a foundational scaffold in synthetic organic chemistry, facilitating the development of various biologically important heterocyclic compounds. Recent advances in synthetic pathways using this compound have been noted, significantly contributing to the field of organic chemistry (Patel, 2017).

Synthesis Techniques and Studies

Catalyzed Synthesis

Various catalyzed synthesis techniques have been explored, using sulfamic acid, trichloroacetic acid, ceric sulfate, and sodium ascorbate to catalyze the condensation reactions for the synthesis of derivatives of this compound. These methods have demonstrated efficiency in yields and reaction times, offering environmentally friendly and sustainable approaches to synthesis (Shinde et al., 2008) (Karimi-Jaberi et al., 2013) (Kiyani & Bamdad, 2018).

Green Synthesis Approaches

Efforts have been made to synthesize derivatives of this compound using green chemistry principles. Methods involving solvent-free conditions or using water as the reaction medium have been explored to enhance the environmental sustainability of the synthesis process (Ilovaisky et al., 2014).

Properties

IUPAC Name

6-amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O/c1-11-6-8-13(9-7-11)27-21-17(12(2)26-27)18(14(10-24)20(25)28-21)19-15(22)4-3-5-16(19)23/h3-9,18H,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGOLAVNZLXTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)F)C(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.